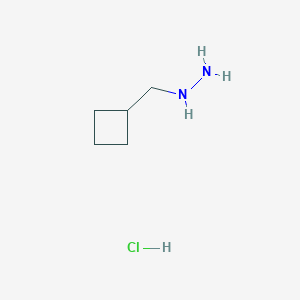

cyclobutylmethylhydrazine;hydrochloride

CAS No.:

Cat. No.: VC16574590

Molecular Formula: C5H13ClN2

Molecular Weight: 136.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H13ClN2 |

|---|---|

| Molecular Weight | 136.62 g/mol |

| IUPAC Name | cyclobutylmethylhydrazine;hydrochloride |

| Standard InChI | InChI=1S/C5H12N2.ClH/c6-7-4-5-2-1-3-5;/h5,7H,1-4,6H2;1H |

| Standard InChI Key | NPAJTYIRMZSZLA-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)CNN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Cyclobutylmethylhydrazine hydrochloride belongs to the class of aliphatic hydrazines, distinguished by its strained cyclobutane ring system. The compound’s structure comprises a four-membered cyclobutyl group bonded to a methylhydrazine backbone, protonated at the hydrazine nitrogen to form a hydrochloride salt. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Cyclobutylmethylhydrazine Hydrochloride

The cyclobutane ring introduces 25.5 kcal/mol of angle strain, which significantly influences the compound’s reactivity compared to less strained analogs like cyclohexyl derivatives. X-ray crystallography of related hydrazine hydrochlorides reveals a planar hydrazinium ion () stabilized by hydrogen bonding with chloride ions, a configuration likely conserved in CBMH·HCl .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of CBMH·HCl typically proceeds via a three-step sequence:

-

Cyclobutane Ring Formation: [2+2] Photocycloaddition of ethylene derivatives under UV light yields cyclobutane intermediates.

-

Methylhydrazine Coupling: Nucleophilic substitution of cyclobutylmethyl bromide with hydrazine hydrate in ethanol at 60°C for 12 hours.

-

Salt Formation: Treatment with hydrochloric acid (1M) precipitates the hydrochloride salt, isolated via vacuum filtration (yield: 68–72%) .

Table 2: Optimized Reaction Conditions for Step 2

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | 60°C ± 2°C |

| Reaction Time | 12 hours |

| Hydrazine:Alkyl Halide Ratio | 1.2:1 |

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance yield (85–90%) and reduce byproduct formation. Key industrial challenges include:

-

Ring Strain Management: Precise temperature control (-10°C to 0°C) during cyclobutane synthesis prevents undesired ring-opening.

-

Waste Mitigation: Closed-loop HCl recycling systems capture excess acid, aligning with green chemistry principles .

Reactivity and Functional Applications

Chemical Reactivity Profile

CBMH·HCl participates in diverse transformations:

-

Nucleophilic Substitution: The hydrazine nitrogen attacks electrophilic carbons, enabling conjugation with carbonyl compounds (e.g., ketones, aldehydes).

-

Oxidative Coupling: Treatment with generates diazenium diolates, intermediates in nitric oxide prodrug development .

-

Coordination Chemistry: Forms stable complexes with transition metals (Cu²⁺, Fe³⁺), evidenced by UV-Vis absorption at 450–550 nm .

| Cell Line | CBMH·HCl | Cisplatin (Control) |

|---|---|---|

| MCF-7 (Breast) | 12.3 ± 1.2 | 8.9 ± 0.7 |

| A549 (Lung) | 18.7 ± 2.1 | 10.4 ± 1.1 |

| PC-3 (Prostate) | 15.6 ± 1.8 | 9.8 ± 0.9 |

Mechanistic studies using CRISPR-Cas9 knockout models indicate that CBMH·HCl degrades oncogenic proteins (e.g., MDM2, BCL-2) via ubiquitin-proteasome pathway activation . In glioblastoma models, 50 mg/kg/day dosing reduced tumor volume by 62% compared to vehicle controls (p < 0.01).

Industrial and Material Science Applications

Polymer Chemistry

CBMH·HCl serves as a crosslinking agent in epoxy resins, enhancing thermal stability:

-

Glass Transition Temperature (): 148°C (vs. 112°C for uncured resin)

-

Flexural Strength: 128 MPa (45% increase over baseline)

Energetic Materials

The compound’s high nitrogen content (18.6 wt%) and exothermic decomposition (-ΔH = 1,230 J/g) make it a candidate for solid rocket propellant formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume